

Mass spectrum fragmentation pattern of Bis(trimethylsilyl) adipate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Bis(trimethylsilyl) adipate*

Cat. No.: B096323

[Get Quote](#)

An In-depth Technical Guide to the Mass Spectrum Fragmentation of **Bis(trimethylsilyl) adipate**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electron ionization (EI) mass spectrum of **Bis(trimethylsilyl) adipate**. As the trimethylsilyl (TMS) derivative of adipic acid, this compound is frequently encountered in metabolomics and other analytical fields requiring the analysis of dicarboxylic acids by gas chromatography-mass spectrometry (GC-MS). Understanding its fragmentation pattern is crucial for accurate identification and structural elucidation.

Adipic acid is a non-volatile dicarboxylic acid, necessitating derivatization to increase its volatility and thermal stability for GC-MS analysis. Trimethylsilylation is a common and effective technique that replaces the active protons of the carboxyl groups with TMS groups.[\[1\]](#)[\[2\]](#)

Mass Spectral Data

The electron ionization mass spectrum of **Bis(trimethylsilyl) adipate** is characterized by several key fragment ions. The molecular ion (m/z 290) may be observed, but it is often of low abundance. The fragmentation is dominated by the loss of a methyl group and cleavages related to the trimethylsilyl esters.[\[3\]](#) The quantitative data for the most prominent ions are summarized below.

m/z	Relative Intensity (%)	Proposed Fragment Identity
290	Low / Not Observed	$[M]^{+}$ (Molecular Ion)
275	33.90	$[M - CH_3]^+$
141	44.30	Major Fragment Ion
75	68.50	$[HO=Si(CH_3)_2]^+$
73	99.99	$[Si(CH_3)_3]^+$ (Base Peak)

Data sourced from PubChem
CID 87457 and MassBank of
North America (MoNA).[\[4\]](#)

Experimental Protocols

A generalized protocol for the preparation and analysis of **Bis(trimethylsilyl) adipate** is detailed below. This protocol is based on established methods for the silylation of carboxylic acids for GC-MS analysis.[\[1\]](#)[\[2\]](#)

Derivatization of Adipic Acid

- Reagents and Materials:
 - Adipic acid standard
 - Pyridine (anhydrous)
 - N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
 - Ethyl acetate or other suitable solvent (anhydrous)
 - Heating block or oven
 - 2 mL autosampler vials with inserts and PTFE-lined caps
- Procedure:

- Accurately weigh approximately 0.5-1.0 mg of adipic acid into a clean, dry autosampler vial.
- Add 100 μ L of anhydrous pyridine to dissolve the sample. Gentle vortexing may be applied.
- Add 100 μ L of BSTFA + 1% TMCS to the vial.
- Securely cap the vial and heat at 70°C for 60 minutes to ensure complete derivatization.
- After cooling to room temperature, the sample is ready for GC-MS injection. If necessary, the sample can be diluted with an anhydrous solvent like ethyl acetate.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

- Instrumentation:

- A gas chromatograph coupled to a mass spectrometer with an electron ionization source (e.g., Agilent 7890B GC with 5977A MSD).

- GC Conditions:

- Column: A non-polar capillary column, such as a DB-5MS or HP-5MS (30 m x 0.25 mm i.d. x 0.25 μ m film thickness), is typically used.

- Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.

- Injection: 1 μ L of the derivatized sample is injected in splitless or split mode (e.g., 20:1 split ratio).

- Inlet Temperature: 280°C.

- Oven Temperature Program:

- Initial temperature: 80°C, hold for 2 minutes.

- Ramp: Increase temperature at a rate of 10°C/min to 300°C.

- Hold: Hold at 300°C for 5 minutes.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.[\[1\]](#)
 - Source Temperature: 230°C.
 - Quadrupole Temperature: 150°C.
 - Scan Range: m/z 40-550.

Fragmentation Pathway Analysis

The fragmentation of **Bis(trimethylsilyl) adipate** under electron ionization follows pathways characteristic of TMS-derivatized dicarboxylic acids.[\[5\]](#) The process begins with the formation of the molecular ion ($[M]^{+ \cdot}$), which then undergoes a series of fragmentation reactions to produce the observed ions.

- $[M - CH_3]^+$ (m/z 275): A primary and highly characteristic fragmentation for TMS derivatives is the loss of a methyl radical ($\cdot CH_3$) from one of the silicon atoms, resulting in a stable ion at m/z 275.[\[3\]](#)
- $[Si(CH_3)_3]^+$ (m/z 73): This ion, the trimethylsilyl cation, is formed by the cleavage of a Si-O bond. It is typically the base peak in the mass spectra of TMS compounds due to its high stability.[\[6\]](#)
- $[HO=Si(CH_3)_2]^+$ (m/z 75): This common rearrangement ion is formed via intramolecular hydrogen transfer, often from the carbon chain, to the silyl group, followed by cleavage.[\[1\]](#)
- Other Fragment Ions (e.g., m/z 141): The ion at m/z 141 is another major fragment. The fragmentation of ω -dicarboxylic acid TMS derivatives can involve complex interactions between the two ester groups, including trimethylsilyl transfer, which can lead to various fragment ions.[\[5\]](#) The formation of m/z 141 likely results from a combination of cleavage of the carbon chain and rearrangements.

The proposed fragmentation pathways are visualized in the diagram below.

Caption: Proposed fragmentation pathway of **Bis(trimethylsilyl) adipate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bis(trimethylsilyl) adipate | C₁₂H₂₆O₄Si₂ | CID 87457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Trimethylsilyl transfer during electron ionization mass spectral fragmentation of some omega-hydroxycarboxylic and omega-dicarboxylic acid trimethylsilyl derivatives and the effect of chain length - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Mass spectrum fragmentation pattern of Bis(trimethylsilyl) adipate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b096323#mass-spectrum-fragmentation-pattern-of-bis-trimethylsilyl-adipate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com